molecular formula C10H12ClNO2 B12631571 Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate

Cat. No.: B12631571
M. Wt: 213.66 g/mol
InChI Key: KWRQWQCGBBJVDZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate typically involves the reaction of 3-chlorobenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as distillation or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(3-chlorophenyl)acetate
  • Methyl 2-amino-2-(4-chlorophenyl)acetate

Uniqueness

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate, a compound with the molecular formula C10H12ClN2O2C_{10}H_{12}ClN_2O_2, has garnered attention in scientific research for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN2O2C_{10}H_{12}ClN_2O_2
  • Molecular Weight : 228.67 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1146292-48-9

The structure features a chlorophenyl group attached to a methylaminoacetate moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in various biochemical pathways, particularly those related to cell proliferation and inflammation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation, showing potential anticancer properties.
  • Receptor Modulation : It may interact with receptors that mediate inflammatory responses, suggesting anti-inflammatory activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it demonstrated significant antiproliferative effects.

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)11.0
HeLa (Cervical Cancer)0.69

These findings indicate that this compound could be effective against certain types of cancer cells, warranting further investigation into its therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains .
  • Evaluation of Anticancer Properties :
    In another study, the compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its safety and efficacy. Preliminary studies indicate:

  • Half-Life : Approximately 7.57.5 hours in rat models.
  • Bioavailability : Demonstrated significant systemic exposure post-administration.

Toxicological assessments have indicated potential skin and eye irritation; however, further studies are needed to establish comprehensive safety profiles .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)methylamino]acetate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3

InChI Key

KWRQWQCGBBJVDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)Cl

Origin of Product

United States

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